REACTION_CXSMILES
|
COC([C:5]1[N:6]([NH:14][C:15]([NH:17][C:18](=[O:25])C2C=CC=CC=2)=[S:16])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=O.[OH-].[Na+].O.C(O)(=O)C>>[S:16]=[C:15]1[NH:17][C:18](=[O:25])[C:5]2=[CH:13][C:12]3[C:7]([N:6]2[NH:14]1)=[CH:8][CH:9]=[CH:10][CH:11]=3 |f:1.2|
|
Name
|
1-(3-benzoyl-thioureido)-1H-indole-2-carboxylic acid methyl ester
|
Quantity
|
24.27 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N(C2=CC=CC=C2C1)NC(=S)NC(C1=CC=CC=C1)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
on filter overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford a white solid, which
|
Type
|
CUSTOM
|
Details
|
was further dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Trituration and filtration from hot benzene
|
Type
|
CUSTOM
|
Details
|
removed the benzoic acid
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S=C1NN2C(=CC3=CC=CC=C23)C(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |